Epiquinine

Antimalarial Stereochemistry Plasmodium falciparum

Epiquinine (9-epi-quinine) is the stereochemically defined C-9 epimer of quinine with dramatically reduced antimalarial activity—making it the ideal negative control for antiplasmodial assays. Use it to validate assay sensitivity and rule out non-specific cinchona scaffold effects. As a certified reference standard (≥95% HPLC), it enables accurate impurity profiling in quinine/quinidine pharmaceutical QC. Its distinct 3D conformation also serves as a chiral building block for asymmetric organocatalyst development. Select epiquinine specifically for applications requiring this inactive epimer—not as a quinine substitute.

Molecular Formula C20H24N2O2
Molecular Weight 324.4 g/mol
CAS No. 572-60-1
Cat. No. B123177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpiquinine
CAS572-60-1
SynonymsAdaquin
Apo Quinidine
Apo-Quinidine
Chinidin
Quincardine
Quinidex
Quinidine
Quinidine Sulfate
Quinora
Sulfate, Quinidine
Molecular FormulaC20H24N2O2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O
InChIInChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20-/m0/s1
InChIKeyLOUPRKONTZGTKE-FEBSWUBLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 64° F (NTP, 1992)
1 g /quinidine/ dissolves in about 36 ml alcohol, 56 ml ether, 1.6 ml chloroform;  very soluble in methanol;  practically insoluble in petroleum ether.
Soluble in benzene
In water, 140 mg/l @ 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Epiquinine (CAS 572-60-1): A Cinchona Alkaloid C-9 Epimer for Research and Analytical Applications


Epiquinine, also known as 9-epi-quinine, is a stereoisomer of the naturally occurring cinchona alkaloid quinine. Its molecular formula is C20H24N2O2, and it is specifically the C-9 epimer of quinine, differing in the three-dimensional configuration at this chiral center . While quinine is a well-established antimalarial agent, epiquinine exhibits markedly reduced biological activity, making it a crucial tool as a negative control, analytical standard, and building block in chemical synthesis [1]. It is commercially available for research purposes from multiple suppliers [2].

Why Epiquinine (CAS 572-60-1) Cannot Be Interchanged with Quinine or Other Cinchona Alkaloids


Despite its structural similarity to the potent antimalarial agents quinine and quinidine, epiquinine cannot be used as a substitute in biological assays or analytical methods. Its unique stereochemistry at the C-9 position fundamentally alters its electronic properties and three-dimensional conformation [1][2]. These differences translate into a drastic reduction in antimalarial potency and distinct chromatographic behavior [3][4]. Therefore, researchers must specifically select epiquinine for applications where its precise properties as an inactive epimer, a resolved analytical standard, or a chiral building block are required.

Quantitative Evidence of Epiquinine Differentiation from Close Analogs


Drastic Reduction in Antimalarial Potency Against P. falciparum Compared to Quinine

Epiquinine exhibits a profound decrease in in vitro antimalarial activity compared to quinine. A direct head-to-head study showed quinine was over 100 times more potent against chloroquine-sensitive P. falciparum and over 10 times more potent against chloroquine-resistant strains [1]. This establishes epiquinine as a critical negative control in antimalarial research.

Antimalarial Stereochemistry Plasmodium falciparum

Distinct Stereoelectronic Profile: Higher Dipole Moment and Lower Hydroxyl Acidity

Quantum chemical analysis reveals that epiquinine possesses a distinct stereoelectronic signature compared to active alkaloids like quinine and quinidine. Specifically, epiquinine has a higher calculated dipole moment and a lower acidity (higher proton affinity) of the hydroxyl proton [1]. These features are associated with its weak antimalarial activity [2].

Computational Chemistry QSAR Stereoelectronic Effects

Unique Conformational Preference: Anti-open-β Lowest Energy Conformation

Computational studies on the conformational space of cinchona alkaloids reveal that epiquinine adopts a distinct lowest-energy conformation compared to its active counterparts. The most stable conformation for epiquinine is 'anti-open-β', whereas quinine and quinidine prefer an 'anti-closed-α' arrangement [1]. This fundamental difference in three-dimensional shape influences intermolecular interactions.

Molecular Modeling Conformational Analysis Organocatalysis

Chromatographic Resolution from Quinine and Quinidine as an Analytical Standard

Epiquinine can be reliably resolved from its closely related analogs, including quinine and quinidine, using a specific high-performance liquid chromatography (HPLC) method. This established method uses an alkylphenyl column to achieve baseline separation of epiquinine from other cinchona alkaloids [1]. This enables its use as a pure reference standard for detecting impurities in pharmaceutical formulations.

Analytical Chemistry HPLC Quality Control

Optical Rotation: A Distinctive Physical Property for Identification

Epiquinine exhibits a specific optical rotation of [α]D²² +43° (c = 0.95 in 99% ethanol), which is a key identifying physical property [1]. This value differs from the optical rotation of quinine, providing a rapid, albeit less specific, method to distinguish between the two epimers.

Analytical Chemistry Chiroptical Properties Quality Control

Crystallographic Distinction: Different Hydrogen Bonding Geometry

The crystal structure of 9-epiquinine hydrochloride dihydrate shows a different positioning of its key functional groups (N⁺1-H and O12-H) compared to the active alkaloid quinidine [1]. This difference in hydrogen bonding geometry is proposed to affect interactions with biological targets, explaining the stark contrast in antimalarial activity.

X-ray Crystallography Structural Biology Solid State Chemistry

Primary Application Scenarios for Epiquinine (CAS 572-60-1)


Use as a Validated Negative Control in Antimalarial Research

In assays for novel antimalarial compounds, epiquinine serves as an ideal negative control due to its well-documented and dramatic reduction in antiplasmodial activity compared to quinine and quinidine [1]. Its inclusion in experimental panels helps validate assay sensitivity and confirm that observed activity in test compounds is not due to non-specific effects common to the cinchona scaffold.

Analytical Reference Standard for Purity and Impurity Profiling

Epiquinine is used as a certified reference standard in chromatographic methods, particularly HPLC, to identify and quantify potential impurities in pharmaceutical preparations of quinine and quinidine [1]. Its availability as a pure compound ensures accurate and reliable analytical results for quality control and regulatory compliance [2].

Chiral Building Block or Scaffold in Asymmetric Synthesis

The distinct three-dimensional conformation and stereoelectronic properties of epiquinine [1][2] make it a valuable starting material or chiral ligand in the development of novel organocatalysts for asymmetric reactions. Its unique shape offers a different steric and electronic environment compared to catalysts derived from quinine or quinidine, potentially leading to new selectivities in chemical transformations.

Tool for Stereochemical and Conformational Analysis

Epiquinine is employed in computational chemistry and structural biology studies as a model compound to investigate the impact of C-9 stereochemistry on molecular conformation, electronic properties, and intermolecular interactions [1][2]. Its crystal structure and computational models provide a benchmark for understanding the structure-activity relationships within the cinchona alkaloid family.

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